molecular formula C10H9NS2 B184262 4-(4-Methylphenyl)-1,3-thiazole-2-thiol CAS No. 2103-92-6

4-(4-Methylphenyl)-1,3-thiazole-2-thiol

Cat. No.: B184262
CAS No.: 2103-92-6
M. Wt: 207.3 g/mol
InChI Key: IFHSFJUUGCCKOC-UHFFFAOYSA-N
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Description

4-(4-Methylphenyl)-1,3-thiazole-2-thiol is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a 4-methylphenyl group attached to the thiazole ring, which imparts unique chemical and physical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methylphenyl)-1,3-thiazole-2-thiol typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized using an acid catalyst to yield the thiazole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction of this compound can lead to the formation of thiol derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: The thiazole ring can participate in electrophilic substitution reactions, where the sulfur or nitrogen atoms act as nucleophiles. Halogenation and alkylation are common substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), alkyl halides.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated or alkylated thiazoles.

Scientific Research Applications

4-(4-Methylphenyl)-1,3-thiazole-2-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical studies.

    Medicine: Explored for its potential therapeutic applications. Derivatives of this compound are studied for their pharmacological effects.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(4-Methylphenyl)-1,3-thiazole-2-thiol involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound’s sulfur atom can form covalent bonds with biological molecules, affecting their function. Pathways involved include inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

    4-Methylphenylthiazole: Similar structure but lacks the thiol group.

    2-Methylthiazole: Contains a methyl group on the thiazole ring but lacks the phenyl group.

    Benzothiazole: Contains a benzene ring fused to the thiazole ring.

Uniqueness: 4-(4-Methylphenyl)-1,3-thiazole-2-thiol is unique due to the presence of both the 4-methylphenyl group and the thiol group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(4-methylphenyl)-3H-1,3-thiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NS2/c1-7-2-4-8(5-3-7)9-6-13-10(12)11-9/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFHSFJUUGCCKOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00356236
Record name 4-(4-methylphenyl)-1,3-thiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2103-92-6
Record name 4-(4-Methylphenyl)-2(3H)-thiazolethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2103-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-methylphenyl)-1,3-thiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2103-92-6
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